molecular formula C8H7NOS B1585142 5-Methylbenzo[d]oxazole-2(3H)-thione CAS No. 22876-22-8

5-Methylbenzo[d]oxazole-2(3H)-thione

Cat. No. B1585142
CAS RN: 22876-22-8
M. Wt: 165.21 g/mol
InChI Key: SSWZUOXLFTXIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazoles are a type of heterocyclic compound that consist of a benzene ring fused to an oxazole ring . They have gained attention in recent times due to their increasing importance in the field of medicinal chemistry .


Synthesis Analysis

Benzoxazoles can be synthesized through several methods. One common method involves the reaction of 2-aminophenols with carboxylic acids in the presence of phosphorus oxychloride . Another method involves the reaction of nitriles with 2-aminophenols .


Molecular Structure Analysis

The molecular structure of benzoxazoles consists of a benzene ring fused to an oxazole ring. The oxazole ring contains one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions. For example, they can be arylated at both the C-5 and C-2 positions . They can also undergo reactions with various electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazoles can vary depending on their specific structure. For example, 2-Methylbenzoxazole has a boiling point of 178 °C and a density of 1.121 g/mL at 25 °C .

Scientific Research Applications

Complex Compound Synthesis

One study detailed the reaction of 2-chloro-derivatives of 5-methyl-1,3-thiazole, benzthiazole, and benzoxazole with IrCl(CO)(PMe2Ph)2, leading to IrIII complexes. These complexes, upon protonation, yield cationic carbene complexes with potential applications in catalysis and organic synthesis (Fraser, Roper, & Stone, 1974).

Molecular Docking and Anti-Cancer Properties

Another research avenue explored the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential as EGFR inhibitors. Molecular docking studies revealed their stable states and significant binding affinities, indicating their promise in anti-cancer drug development (Karayel, 2021).

Corrosion Inhibition

Research on corrosion inhibitors for steel in NaCl media utilized compounds including 3-amino-5-methylmercapto-1,2,4-triazole (3-AMTA), highlighting the quantum chemical parameters that correlate with their inhibition efficiency. This underscores the role of such compounds in protecting materials against corrosion (Gece & Bilgiç, 2009).

Antimicrobial Activities

Compounds synthesized from 5-Methylbenzo[d]oxazole-2(3H)-thione have shown potential antimicrobial activities, exemplified by benzimidazole derivatives exhibiting significant effects against various microbial strains. Such studies are foundational for the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Safety And Hazards

Benzoxazoles can pose various safety hazards. For example, they can be harmful if swallowed, cause skin irritation, and cause serious eye damage .

Future Directions

Given the wide range of biological activities exhibited by benzoxazoles, there is significant interest in developing new benzoxazole derivatives for potential use as therapeutic agents . Future research will likely focus on optimizing the synthesis of benzoxazole derivatives and exploring their biological activities.

properties

IUPAC Name

5-methyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(11)10-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWZUOXLFTXIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351803
Record name 5-Methyl-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzo[d]oxazole-2(3H)-thione

CAS RN

22876-22-8
Record name 5-Methyl-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1,3-BENZOXAZOLE-2(3H)-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylbenzo[d]oxazole-2(3H)-thione
Reactant of Route 2
Reactant of Route 2
5-Methylbenzo[d]oxazole-2(3H)-thione
Reactant of Route 3
5-Methylbenzo[d]oxazole-2(3H)-thione
Reactant of Route 4
5-Methylbenzo[d]oxazole-2(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.